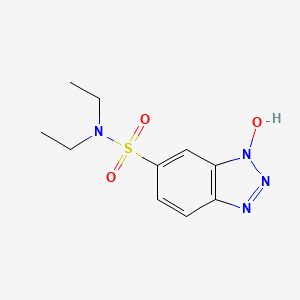

3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide

Overview

Description

3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide is a chemical compound with the molecular formula C10H14N4O3S and a molecular weight of 270.31 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of 32 atoms: 14 Hydrogen atoms, 10 Carbon atoms, 4 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has a predicted melting point of 181.63°C and a predicted boiling point of approximately 490.7°C at 760 mmHg. The compound has a predicted density of approximately 1.5 g/cm^3 and a refractive index (n20D) of 1.66. Its pKa value is predicted to be 6.79 .Scientific Research Applications

Cocrystallization and Supramolecular Architectures

Research on the cocrystallization of N-donor type compounds with sulfosalicylic acid showcases the effect of hydrogen-bonding in forming supramolecular architectures. The study highlights the crystal engineering and host-guest chemistry potentials of these compounds, which may offer insights into applications of similar sulfonic acid derivatives in materials science and molecular recognition (Wang et al., 2011).

Fluorescent Chromism and Sensing Applications

Another study demonstrates the design of sulfonic acid-substituted benzothiazole for ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecule, which responds to various organic bases and amines. This highlights potential applications in solid-state sensing devices for biologically important molecules, indicating the role similar compounds could play in developing new sensors and diagnostic tools (Nakane et al., 2018).

Synthetic Applications

Further, research into the synthesis of aza-aromatic hydroxylamine-O-sulfonates and their application in tandem nucleophilic addition–electrophilic cyclization opens avenues for the synthesis of heterocyclic compounds. This work could suggest similar utility for 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide in synthesizing novel organic molecules with potential pharmacological activities (Sączewski et al., 2011).

Organocatalysis

The use of 2-Hydroxy-5-sulfobenzoic acid as an efficient organocatalyst in the synthesis of a variety of compounds indicates the potential of sulfonic acid derivatives in catalysis. This could imply that this compound may find applications in catalyzing organic reactions, enhancing the efficiency and selectivity of chemical processes (Kiyani et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

N,N-diethyl-3-hydroxybenzotriazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3S/c1-3-13(4-2)18(16,17)8-5-6-9-10(7-8)14(15)12-11-9/h5-7,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQKZZDOZJRYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=NN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368793 | |

| Record name | N,N-Diethyl-1-hydroxy-1H-benzotriazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831258 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26198-23-2 | |

| Record name | N,N-Diethyl-1-hydroxy-1H-benzotriazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

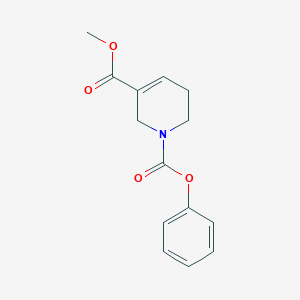

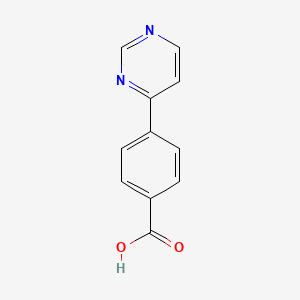

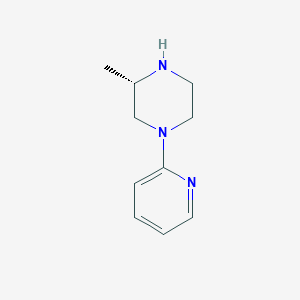

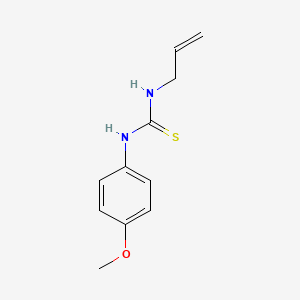

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1621140.png)

![9-Boc-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1621150.png)

![2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1621155.png)